5-Bromo-6-formylpyridine-2-carbonitrile
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Overview
Description
5-Bromo-6-formylpyridine-2-carbonitrile: is a chemical compound with the molecular formula C7H3BrN2O and a molecular weight of 211.02 g/mol It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a formyl group at the 6th position, and a carbonitrile group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-formylpyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 6-formylpyridine-2-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-formylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed:
- Substituted pyridines
- Carboxylic acids
- Alcohols
- Biaryl compounds (from coupling reactions)
Scientific Research Applications
Chemistry: 5-Bromo-6-formylpyridine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals due to its versatile reactivity .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a building block for bioactive molecules. Its derivatives may exhibit biological activity, making it a candidate for drug discovery .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored for various applications .
Mechanism of Action
The mechanism of action of 5-Bromo-6-formylpyridine-2-carbonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. For instance, in coupling reactions, it participates in the formation of new carbon-carbon bonds via palladium-catalyzed mechanisms . The molecular targets and pathways involved would vary based on the specific reaction or biological interaction being studied.
Comparison with Similar Compounds
5-Bromopyrimidine-2-carbonitrile: Similar in structure but with a pyrimidine ring instead of pyridine.
2-Bromo-6-fluoropyridine: Contains a fluorine atom instead of a formyl group.
Uniqueness: 5-Bromo-6-formylpyridine-2-carbonitrile is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both a formyl and a carbonitrile group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-6-formylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O/c8-6-2-1-5(3-9)10-7(6)4-11/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWYUODJXARBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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